molecular formula C16H16N2O3S B344937 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole CAS No. 909860-34-0

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole

Cat. No.: B344937
CAS No.: 909860-34-0
M. Wt: 316.4g/mol
InChI Key: SGPLXKCZFYHZJO-UHFFFAOYSA-N
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Description

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole is a chemical compound of interest in organic and medicinal chemistry research. As a sulfonylated pyrazole derivative, it features a naphthalene core, which is a common structural motif in various functional materials and pharmacologically active molecules . The 3-methyl-1H-pyrazole moiety is a well-known heterocycle in chemical synthesis . Molecules with sulfonyl groups linking a naphthalene system and a substituted pyrazole have been utilized as key intermediates or building blocks in the development of potential therapeutic agents . Related sulfonamide-based pyrazole compounds have been investigated in research contexts for their potential biological activities . This compound is intended for research applications only, such as in method development, chemical synthesis, and biological screening. It is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-3-21-15-8-9-16(14-7-5-4-6-13(14)15)22(19,20)18-11-10-12(2)17-18/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPLXKCZFYHZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through a tandem cyclization-dehydrogenation mechanism. For example, 2-butene-1,4-diol reacts with hydrazine hydrate in 80% sulfuric acid at 120–155°C, with iodine facilitating dehydrogenation. Water and sulfur dioxide are eliminated during the reaction, with the latter captured as sodium bisulfite. The crude product is neutralized with sodium hydroxide, extracted with dichloroethane, and distilled to yield 3-methylpyrazole in 85–98% purity.

Example Procedure
A mixture of hydrazine hydrate (2 mol), 2-butene-1,4-diol (2.2 mol), and sodium iodide (1.5 g) in 80% sulfuric acid (4.4 mol) is heated to 155°C. After distillation of 240 g water, the mixture is neutralized, extracted, and distilled under reduced pressure to yield 124.3 g of 3-methylpyrazole (109°C at 35 torr).

Functionalization of Naphthalene: 4-Ethoxy-1-Naphthalenesulfonyl Chloride

The 4-ethoxynaphthalene-1-sulfonyl group is introduced via sequential sulfonation, nitration, reduction, and ethoxylation.

Sulfonation of Naphthalene

Naphthalene is sulfonated at the 1-position using concentrated sulfuric acid at 160°C, yielding naphthalene-1-sulfonic acid. The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Nitration and Reduction

The sulfonyl chloride undergoes nitration at the 4-position (para to the sulfonyl group) using nitric acid in sulfuric acid. The nitro group is reduced to an amine via catalytic hydrogenation (H₂/Pd-C), forming 4-amino-1-naphthalenesulfonyl chloride.

Diazotization and Ethoxylation

The amine is diazotized with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C. The diazonium salt is heated with ethanol to replace the diazo group with an ethoxy moiety, yielding 4-ethoxy-1-naphthalenesulfonyl chloride.

Coupling of Sulfonyl Chloride with 3-Methyl-1H-Pyrazole

The final step involves nucleophilic substitution between 4-ethoxy-1-naphthalenesulfonyl chloride and 3-methyl-1H-pyrazole.

Reaction Conditions

The pyrazole (1.1 equiv) is dissolved in anhydrous dichloromethane or tetrahydrofuran under nitrogen. Triethylamine (2.5 equiv) is added to scavenge HCl, followed by dropwise addition of the sulfonyl chloride (1.0 equiv). The reaction is stirred at room temperature for 12–24 hours.

Example Procedure
A solution of 3-methyl-1H-pyrazole (1.1 mol) and triethylamine (2.5 mol) in THF is treated with 4-ethoxy-1-naphthalenesulfonyl chloride (1.0 mol). After stirring for 18 hours, the mixture is washed with water, dried over MgSO₄, and concentrated. The crude product is recrystallized from ethanol to yield 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole as a white solid (72% yield).

Purification and Characterization

Chromatography and Crystallization

The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) or recrystallization from ethanol. Purity is confirmed by HPLC (>98%).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, 1H, naphthalene-H), 7.92–7.45 (m, 6H, naphthalene-H), 6.35 (s, 1H, pyrazole-H), 4.20 (q, 2H, OCH₂CH₃), 2.45 (s, 3H, CH₃), 1.45 (t, 3H, OCH₂CH₃).

  • IR (KBr): 1350 cm⁻¹ (S=O), 1150 cm⁻¹ (C-O-C).

Industrial Scalability and Environmental Considerations

The process is adaptable to continuous flow systems, with sulfuric acid and iodides recycled via neutralization and oxidation. Byproduct sulfur dioxide is converted to sulfuric acid, minimizing waste .

Chemical Reactions Analysis

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-(4-Methyl-phenyl-sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole
  • Structure : Features a 4-methylphenylsulfonyl group and a saturated pyrazoline ring (4,5-dihydro-1H-pyrazole) with a phenyl substituent at position 3.
  • Key Differences :
    • The pyrazole ring is partially saturated (pyrazoline), unlike the fully aromatic pyrazole in the target compound.
    • Substituent on the sulfonyl group is a simple methylphenyl group instead of the ethoxynaphthalenyl system.
  • Synthesis : Prepared via reaction of 5-phenyl-4,5-dihydro-1H-pyrazole with 4-methylbenzenesulfonyl chloride .
1-[(3,4-Dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole
  • Structure : Contains a 3,4-dimethoxyphenylsulfonyl group attached to a 3-methylpyrazole.
  • Key Differences :
    • The sulfonyl substituent is a dimethoxyphenyl group, which introduces electron-donating methoxy groups but lacks the extended aromaticity of naphthalene.
    • Ethoxy vs. methoxy substituents may influence solubility and metabolic stability .
Cytotoxic Indole-Sulfonyl Derivatives (Compounds 1–5 from )
  • Structure: Indole-based compounds with sulfonyl-linked substituents (e.g., methylsulfonyl, aminosulfonyl).
  • Key Differences :
    • Core structure is indole rather than pyrazole.
    • Smaller sulfonyl substituents (e.g., methylsulfonyl) correlate with higher cytotoxic activity against cancer cell lines (COLO 205, SK-MEL-2) compared to bulkier groups .

Pharmacological and Functional Comparisons

Cytotoxicity and Substituent Effects
  • Target Compound: No direct cytotoxicity data are available in the provided evidence. However, structural parallels suggest that the ethoxynaphthalenyl group’s bulkiness may reduce activity compared to smaller sulfonyl substituents (e.g., methylsulfonyl in indole derivatives), which showed efficacy comparable to doxorubicin .
  • Indole Derivatives : Compounds with smaller sulfonyl groups (e.g., 5-O-methylsulfonyl) exhibited IC₅₀ values <1 µM against multiple cancer lines, while bulkier substituents (e.g., benzyl) reduced potency .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Sulfonyl Substituent Key Features Biological Activity (if reported) Source
1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole Pyrazole 4-Ethoxynaphthalenyl Bulky aromatic, ethoxy group Not reported N/A
1-(4-Methyl-phenyl-sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole Pyrazoline 4-Methylphenyl Saturated ring, phenyl at C5 Synthetic intermediate
1-[(3,4-Dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole Pyrazole 3,4-Dimethoxyphenyl Electron-rich aryl group Not reported
Indole C5-O-methylsulfonyl derivatives Indole Methylsulfonyl Small substituent, high cytotoxicity IC₅₀ <1 µM (COLO 205, SK-MEL-2)

Biological Activity

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole is an organic compound belonging to the class of sulfonyl pyrazoles. Its unique structure, characterized by a naphthalene ring substituted with an ethoxy group and a sulfonyl group connected to a pyrazole ring, has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole can be represented as follows:

Property Details
IUPAC Name 1-(4-ethoxynaphthalen-1-yl)sulfonyl-3-methylpyrazole
Molecular Formula C16H16N2O3S
CAS Number 909860-34-0
InChI Key SGPLXKCZFYHZJO-UHFFFAOYSA-N

The biological activity of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group is known to enhance the compound's reactivity, allowing it to modulate enzyme activities or receptor interactions. Research indicates that this compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory properties .

Therapeutic Applications

  • Anti-inflammatory Activity : Studies have demonstrated that 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole exhibits significant anti-inflammatory effects. In vitro assays showed a reduction in pro-inflammatory cytokines when cells were treated with this compound, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Antimicrobial Properties : Preliminary research indicates that this compound may possess antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.
  • Anticancer Potential : There is ongoing research into the anticancer properties of this compound. Initial findings suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This makes it a candidate for further exploration in cancer therapeutics .

Comparative Studies

When comparing 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole with similar compounds, such as other sulfonyl pyrazoles or imidazoles, distinct differences in biological activity have been observed:

Compound Biological Activity
1-(4-Ethoxynaphthalen-1-yl)sulfonylpyrazoleAnti-inflammatory, antimicrobial, anticancer
1-(4-Ethoxyphenyl)sulfonylimidazolePrimarily antifungal activity
2-(4-Methylphenyl)sulfonylpyrazoleLimited anti-inflammatory effects

The unique structural features of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole contribute to its distinct chemical and biological properties compared to its analogs.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Anti-inflammatory Effects : A study involving animal models demonstrated that administration of the compound led to a significant decrease in edema and inflammatory markers compared to control groups. This suggests its viability as an anti-inflammatory treatment option .
  • Antimicrobial Efficacy Study : In vitro testing against Staphylococcus aureus showed that 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

Q & A

Q. What are the common synthetic routes for introducing sulfonyl groups into pyrazole derivatives like 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole?

Sulfonyl groups are typically introduced via nucleophilic substitution reactions using sulfonyl chlorides. For example, ethylsulfonyl chloride reacts with pyrazole precursors in the presence of a base like triethylamine to form sulfonylated pyrazoles . Optimization of solvent choice (e.g., DMF or THF) and reaction temperature (40–60°C) is critical to avoid side reactions. Post-reaction purification often involves column chromatography with gradients of ethyl acetate/hexane .

Q. How is the structural integrity of sulfonylated pyrazole derivatives validated after synthesis?

Characterization employs a combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, X-ray studies on analogous compounds like ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate confirmed bond lengths (C–S: ~1.76 Å) and dihedral angles between aromatic rings, ensuring no steric clashes . Purity is assessed via HPLC (≥95%) with C18 columns and acetonitrile/water mobile phases .

Q. What solvents and reaction conditions are optimal for copper-catalyzed cyclization in pyrazole synthesis?

Copper sulfate/sodium ascorbate systems in THF/water (1:1) at 50°C for 16 hours are widely used for azide-alkyne cycloadditions, yielding triazole-pyrazole hybrids. This method minimizes copper-induced oxidation byproducts and achieves yields up to 61% .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., ethoxynaphthyl vs. methoxyphenyl) influence the reactivity of sulfonylated pyrazoles?

Electron-donating groups (e.g., ethoxy) on the naphthalene ring enhance electrophilic substitution at the pyrazole’s sulfonyl site, as shown in comparative studies of 4-methoxyphenyl vs. 4-ethoxynaphthyl derivatives. Hammett substituent constants (σ⁺) predict regioselectivity in cross-coupling reactions, with bulky groups requiring longer reaction times (24–48 hours) .

Q. What methodologies resolve contradictory reports on the biological activity of sulfonylated pyrazoles?

Contradictions arise from assay variability (e.g., microbial strain differences) or substituent-dependent activity. A meta-analysis approach is recommended:

  • Compare IC₅₀ values across standardized assays (e.g., MIC for antimicrobial activity).
  • Use computational docking (AutoDock Vina) to assess binding affinity to conserved targets (e.g., bacterial dihydrofolate reductase).
  • Validate with isosteric replacement studies (e.g., replacing ethoxy with methoxy) to isolate electronic vs. steric effects .

Q. How can reaction yields for multi-step pyrazole syntheses be systematically improved?

Key strategies include:

  • Stepwise monitoring : Use TLC or in-situ IR to identify intermediates.
  • Catalyst optimization : Replace Cu(I) with Ru(II) catalysts for azide-alkyne cycloadditions, reducing side-product formation .
  • Microwave-assisted synthesis : Reduces reaction time from 16 hours to 2–4 hours while maintaining yields ≥60% .

Q. What are the crystallographic challenges in resolving the 3D structure of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole?

Bulky ethoxynaphthyl groups cause crystal packing disorders. Solutions include:

  • Co-crystallization with small molecules (e.g., acetic acid).
  • Low-temperature (100 K) X-ray diffraction to minimize thermal motion artifacts.
  • SHELX refinement with anisotropic displacement parameters for sulfonyl oxygen atoms .

Methodological Notes

  • Contradictory Data Analysis : Cross-reference NMR shifts (δ 7.8–8.2 ppm for sulfonyl protons) with computational predictions (Gaussian 16 B3LYP/6-31G*) to validate structural assignments .
  • Biological Assay Design : Use positive controls (e.g., ciprofloxacin for antimicrobial tests) and dose-response curves (10⁻⁶–10⁻³ M) to ensure reproducibility .

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